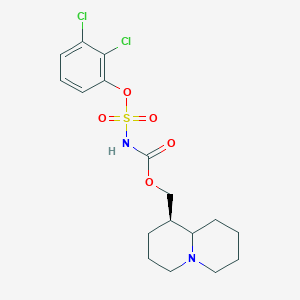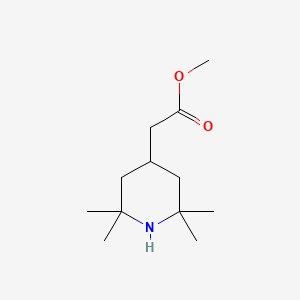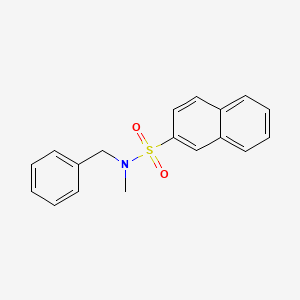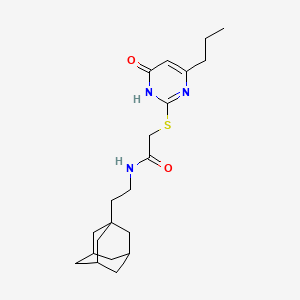
(1R)-octahydro-2H-quinolizin-1-ylmethyl (2,3-dichlorophenoxy)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine ring system and a sulfonyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolizidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfonyl Carbamate Group: This step involves the reaction of the quinolizidine intermediate with a sulfonyl chloride and a carbamate source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine Alkaloids: These compounds share the quinolizidine ring system and have similar biological activities.
Sulfonyl Carbamates: Compounds with the sulfonyl carbamate group may have similar chemical reactivity and applications.
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is unique due to the combination of the quinolizidine ring and the sulfonyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C17H22Cl2N2O5S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,3-dichlorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22)/t12-,14?/m0/s1 |
InChI Key |
RYOUXWVIBJZOIC-NBFOIZRFSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-methoxy-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11503761.png)
![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide](/img/structure/B11503763.png)
![(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11503768.png)
![1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11503773.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11503781.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11503782.png)
![Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone](/img/structure/B11503784.png)

![5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11503801.png)

![N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11503815.png)
![3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11503821.png)

amino]phenyl thiocyanate](/img/structure/B11503839.png)
